N-(2-Oxoethyl)acetamide
Overview
Description
N-(2-Oxoethyl)acetamide is a chemical compound with the molecular formula C6H9NO2. It is an important organic intermediate that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In
Scientific Research Applications
Traditional Medicine Applications
- N-Acetyldopamine Derivatives : Research has explored N-acetyldopamine (NADA) derivatives from Periostracum Cicadae, used in traditional Chinese medicine. These derivatives include (R)-N-(2-(3,4-dihydroxyphenyl)-1-ethoxy-2-oxoethyl)acetamide, among others, for treating throat soreness, hoarseness, itching, and spasms (Yang et al., 2015).
Astrochemistry
- Formation of Organic Molecules : Acetamide plays a role in astrochemistry, acting as a precursor for complex organic molecules (COM) in interstellar mediums. Studies show the formation of the 2-amino-2-oxoethyl radical in reactions of hydrogen atoms with CH3CONH2, leading to the formation of ketene, a significant component in astrochemical modeling (Haupa et al., 2020).
Anti-Inflammatory Activity
- Arthritis Treatment : N-(2-hydroxy phenyl) acetamide has shown promising anti-arthritic properties in studies with adjuvant-induced arthritis in rats, reducing pro-inflammatory cytokines and oxidative stress markers (Jawed et al., 2010).
Chemical Analysis
- Carbonyl Compounds Detection : A fluorescent probe utilizing 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide (DNSAOA) has been developed for tracing carbonyl compounds in environmental water samples. This technique improves sensitivity and accuracy in detecting aldehydes and ketones (Houdier et al., 2000).
Pharmacology
- Atypical Antipsychotic Agents : A series of N-2-(4-(4-(2-substitutedthiazol-4-yl) piperazin-1-yl)-2-oxoethyl)acetamides were synthesized and evaluated for potential atypical antipsychotic activities, showing promising results without inducing catalepsy (Sekhar et al., 2008).
properties
IUPAC Name |
N-(2-oxoethyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-4(7)5-2-3-6/h3H,2H2,1H3,(H,5,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRRYOSHXIMXSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90337019 | |
Record name | N-(2-Oxoethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90337019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
64790-08-5 | |
Record name | N-(2-Oxoethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90337019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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